The Primary Structure of Cortistatin-14: A Technical Guide
The Primary Structure of Cortistatin-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional homology to somatostatin-14. Initially isolated from the cerebral cortex, it plays a crucial role in various physiological processes, including sleep regulation, neuronal activity, and immune responses. This technical guide provides an in-depth overview of the primary structure of Cortistatin-14, the experimental methodologies used for its characterization, and its key signaling pathways.
Primary Structure of Cortistatin-14
The primary structure of Cortistatin-14 is a cyclic tetradecapeptide, meaning it consists of 14 amino acid residues linked in a specific sequence and contains an intramolecular disulfide bond.
Amino Acid Sequence
The linear amino acid sequence of Cortistatin-14 is as follows:
Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys
A critical feature of its primary structure is a disulfide bridge formed between the cysteine residues at position 2 and position 13. This cyclic structure is essential for its biological activity.
Physicochemical Properties
The fundamental physicochemical properties of Cortistatin-14 are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈₁H₁₁₃N₁₉O₁₉S₂ |
| Molecular Weight | Approximately 1721.0 g/mol |
| Amino Acid Count | 14 |
| Disulfide Bridge | Cys² - Cys¹³ |
| One-Letter Code | PCKNFFWKTFSSCK |
Experimental Determination of Primary Structure
The elucidation of the primary structure of a peptide like Cortistatin-14 involves a combination of techniques to determine the amino acid sequence and the location of any post-translational modifications, such as disulfide bonds. While the original publication by de Lecea et al. focused on its physiological effects, the structural determination would have followed established biochemical protocols.
Amino Acid Sequencing: Edman Degradation
Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide from the N-terminus.
Methodology:
-
Purification: Cortistatin-14 is first purified from biological samples or synthesized chemically, followed by purification using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Reduction and Alkylation (for sequencing): To sequence the linear chain, the disulfide bond is first broken. This is achieved by reduction with an agent like dithiothreitol (B142953) (DTT), followed by alkylation of the free cysteine residues with a reagent such as iodoacetamide (B48618) to prevent the disulfide bond from reforming.
-
Coupling: The purified, linearized peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free N-terminal amino group.
-
Cleavage: The N-terminal amino acid derivative is then selectively cleaved from the rest of the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).
-
Conversion and Identification: The cleaved derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.
-
Iterative Cycles: The remaining peptide, now one residue shorter, undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. This process is repeated until the entire sequence is determined.
Experimental Workflow for Edman Degradation
Caption: Workflow for determining the amino acid sequence of Cortistatin-14 using Edman degradation.
Disulfide Bridge Analysis: Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of the intact peptide and for determining the location of disulfide bonds.
Methodology:
-
Intact Mass Analysis: The purified, native (non-reduced) Cortistatin-14 is analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine its monoisotopic mass. This mass is then compared to the theoretical mass calculated from the amino acid sequence.
-
Fragmentation Analysis (MS/MS): To pinpoint the disulfide bond, the peptide is subjected to enzymatic digestion (e.g., with trypsin) under non-reducing conditions. This breaks the peptide into smaller fragments, some of which will contain the intact disulfide bond.
-
Comparative Analysis: The resulting peptide fragments are analyzed by LC-MS/MS. The masses of the fragments are compared to a parallel experiment where the peptide was reduced and alkylated before digestion. Peptides containing the disulfide bond in the non-reduced sample will have a different mass and retention time compared to the two separate peptides in the reduced sample.
-
Tandem Mass Spectrometry (MS/MS): The disulfide-linked peptide fragment is isolated in the mass spectrometer and fragmented. The resulting fragmentation pattern provides sequence information that confirms the identity of the two cysteine-containing peptides that are linked.
Experimental Workflow for Disulfide Bridge Mapping
Caption: Workflow for identifying the disulfide bridge in Cortistatin-14 using mass spectrometry.
Signaling Pathways of Cortistatin-14
Cortistatin-14 exerts its biological effects by binding to several G protein-coupled receptors (GPCRs). Its signaling pathways are complex and can vary depending on the receptor and cell type.
Somatostatin (B550006) Receptors (sst1-sst5)
Cortistatin-14 binds with high affinity to all five subtypes of somatostatin receptors (sst1-sst5).[1][2] This interaction is responsible for many of its somatostatin-like effects. The primary signaling mechanism upon binding to these receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Cortistatin-14 Signaling via Somatostatin Receptors
Caption: Simplified signaling pathway of Cortistatin-14 through somatostatin receptors.
Ghrelin Receptor (GHS-R1a)
Unlike somatostatin, Cortistatin-14 can also bind to the ghrelin receptor (Growth Hormone Secretagogue Receptor 1a, GHS-R1a).[4][5] This interaction is thought to mediate some of the unique physiological effects of Cortistatin-14. The ghrelin receptor primarily signals through the Gq protein, leading to the activation of phospholipase C (PLC).
Cortistatin-14 Signaling via Ghrelin Receptor
Caption: Signaling pathway of Cortistatin-14 through the ghrelin receptor (GHS-R1a).
Mas-Related G Protein-Coupled Receptor X2 (MrgX2)
Cortistatin-14 is a potent agonist for the Mas-related G protein-coupled receptor X2 (MrgX2), a receptor primarily found on mast cells and sensory neurons.[5][6] Activation of MrgX2 by Cortistatin-14 can lead to the degranulation of mast cells and is implicated in itch and pseudo-allergic reactions. This receptor can couple to both Gi and Gq proteins.
Cortistatin-14 Signaling via MrgX2 Receptor
References
- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Reactome | Somatostatin receptors bind somatostatin and cortistatin [reactome.org]
- 3. Identification and characterization of a novel human cortistatin-like peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine activities of cortistatin-14 and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 6. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
